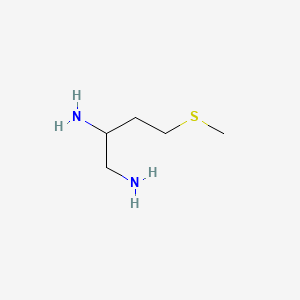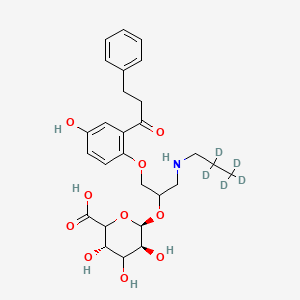
5-Hydroxy Propafenone beta-D-glucuronide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Propafenone is a major metabolite of propafenone, a class Ic antiarrhythmic drug widely used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form 5-Hydroxy Propafenone, which accumulates in plasma at concentrations similar to those of the parent drug .
准备方法
Synthetic Routes and Reaction Conditions: The primary metabolic pathway of propafenone involves ring hydroxylation to form 5-Hydroxy Propafenone. This process is primarily mediated by the cytochrome P450 enzyme CYP2D6 . The synthetic route involves the hydroxylation of the aromatic ring of propafenone, resulting in the formation of the hydroxyl group at the 5-position.
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation reaction. The process is optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 5-Hydroxy Propafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
5-Hydroxy Propafenone has several scientific research applications, including:
作用机制
5-Hydroxy Propafenone exerts its effects by blocking ion channels in cardiac cells. It primarily inhibits the HERG and hKv1.5 potassium channels, leading to a reduction in the excitability of cardiac cells . This action helps to maintain sinus rhythm and prevent arrhythmias. The compound also exhibits β-adrenergic receptor blocking effects, contributing to its antiarrhythmic properties .
相似化合物的比较
Propafenone: The parent compound, which also exhibits antiarrhythmic properties and undergoes similar metabolic pathways.
Flecainide: Another class Ic antiarrhythmic drug with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness: 5-Hydroxy Propafenone is unique due to its specific metabolic pathway and its potent effects on ion channels. Its ability to inhibit both HERG and hKv1.5 channels distinguishes it from other antiarrhythmic compounds .
属性
分子式 |
C27H35NO10 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC 名称 |
(3S,5S,6R)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(2,2,3,3,3-pentadeuteriopropylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22?,23-,24-,25?,27+/m0/s1/i1D3,2D2 |
InChI 键 |
QGIYOVIZJDIKHE-SYDDPAJYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O |
规范 SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


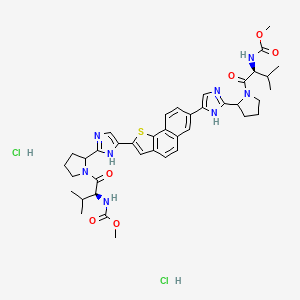
![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)

![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
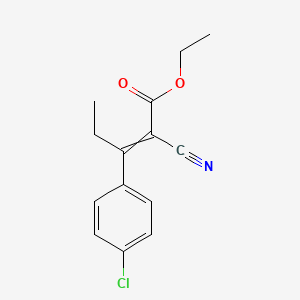
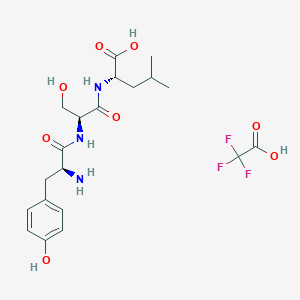
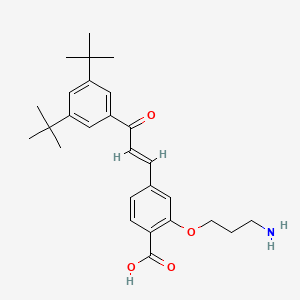
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
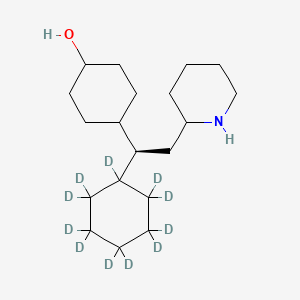
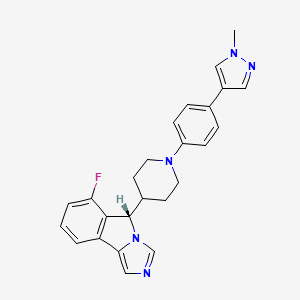
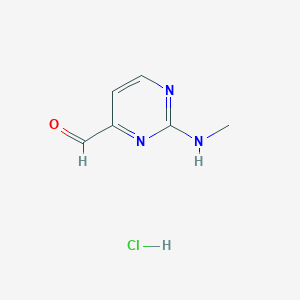
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
